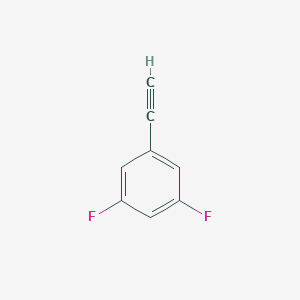

1-Ethynyl-3,5-difluorobenzene

Descripción

Significance as a Fluorinated Aromatic Building Block

The utility of 1-Ethynyl-3,5-difluorobenzene in organic synthesis is primarily derived from its status as a fluorinated aromatic building block. sigmaaldrich.com The incorporation of fluorine atoms into organic molecules is a widely recognized strategy in medicinal chemistry and materials science to modulate a compound's physicochemical properties. The fluorine substituents in this compound enhance its metabolic stability and can influence its solubility in organic solvents. chemimpex.com

This compound is a key intermediate in the synthesis of a diverse range of more complex molecules. chemimpex.com The terminal alkyne (ethynyl group) is particularly valuable as it readily participates in a variety of coupling reactions, such as the Sonogashira coupling, and click chemistry reactions. chemimpex.comtcichemicals.comsmolecule.com This reactivity allows for the construction of larger, intricate molecular architectures. Consequently, it is utilized in the development of new pharmaceuticals, agrochemicals, and advanced polymers. chemimpex.com In materials science, its derivatives are explored for creating polymers with enhanced thermal and chemical stability, as well as for the synthesis of liquid crystals. chemimpex.comtcichemicals.com

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 151361-87-4 | sigmaaldrich.com |

| Molecular Formula | C₈H₄F₂ | sigmaaldrich.com |

| Molecular Weight | 138.11 g/mol | sigmaaldrich.com |

| Appearance | Colorless to light orange/yellow clear liquid | tcichemicals.com |

| Boiling Point | 123-124 °C | sigmaaldrich.com |

| Density | 1.163 g/mL at 25 °C | sigmaaldrich.com |

| Refractive Index | n20/D 1.4910 | sigmaaldrich.com |

Overview of Research Trajectories for Alkynyl-Substituted Difluorobenzenes

The research landscape for alkynyl-substituted difluorobenzenes, including this compound, is multifaceted. A primary research trajectory involves leveraging the dual reactivity of the aromatic ring and the alkyne side chain. The electron-deficient nature of the difluorinated benzene (B151609) ring makes it susceptible to nucleophilic aromatic substitution (SNAr) reactions, a challenging but critical transformation in organic synthesis. researchgate.net Researchers investigate how the substitution pattern of fluorine atoms influences the regioselectivity of these reactions. researchgate.net

Another significant area of research is the development of novel catalytic systems to functionalize these compounds. Palladium-catalyzed cross-coupling reactions are frequently employed to elaborate the ethynyl (B1212043) group, forming new carbon-carbon bonds and accessing complex conjugated systems relevant to organic electronics. rsc.orgevitachem.com

Furthermore, these compounds are instrumental in the synthesis of bioactive molecules. The difluorophenyl motif is a common feature in many modern pharmaceuticals, and the alkyne handle provides a convenient point for modification or for linking the motif to other fragments of a drug candidate. chemimpex.com Studies often focus on synthesizing libraries of derivatives to explore their structure-activity relationships for potential therapeutic applications. rsc.org The unique properties imparted by the fluorine atoms, such as altered lipophilicity and binding interactions, continue to drive research into new applications for this class of compounds. rsc.org

Table 2: Examples of Alkynyl-Substituted Difluorobenzenes in Research

| Compound Name | Structure | Key Research Application |

|---|---|---|

| This compound | F₂C₆H₃C≡CH | Building block for pharmaceuticals, agrochemicals, and polymers. chemimpex.com |

| 2-Ethynyl-1,4-difluorobenzene | F₂C₆H₃C≡CH | Precursor for advanced materials and used in organic synthesis via Sonogashira coupling. evitachem.com |

| 1-Ethoxy-4-ethynyl-2,3-difluorobenzene | C₂H₅O(F₂)C₆H₂C≡CH | Used in click chemistry applications due to alkyne reactivity. |

| 2-Bromo-5-ethynyl-1,3-difluorobenzene | Br(F₂)C₆H₂C≡CH | Versatile building block for forming extended conjugated systems via Sonogashira coupling. smolecule.com |

Structure

3D Structure

Propiedades

IUPAC Name |

1-ethynyl-3,5-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F2/c1-2-6-3-7(9)5-8(10)4-6/h1,3-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTDGZDMGSFBZLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=CC(=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40400843 | |

| Record name | 1-Ethynyl-3,5-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40400843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151361-87-4 | |

| Record name | 1-Ethynyl-3,5-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40400843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Ethynyl-3,5-difluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Ethynyl 3,5 Difluorobenzene

Laboratory-Scale Synthesis Strategies

In a laboratory setting, 1-ethynyl-3,5-difluorobenzene can be synthesized through several reliable routes. The most common approaches involve the use of halogenated precursors or organosilicon intermediates, leveraging well-established organic reactions.

Approaches via Halogenated Precursors

A prevalent method for the synthesis of this compound involves the Sonogashira coupling reaction. This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.

The key halogenated precursor for this synthesis is 1-bromo-3,5-difluorobenzene (B42898). This starting material is reacted with a protected alkyne, such as trimethylsilylacetylene (B32187) (TMSA), in the presence of a palladium catalyst, a copper(I) co-catalyst, and a suitable base, typically an amine like triethylamine (B128534) or diisopropylamine.

The reaction proceeds in two main steps:

Sonogashira Coupling: 1-bromo-3,5-difluorobenzene is coupled with trimethylsilylacetylene.

Deprotection: The resulting silyl-protected alkyne, (3,5-difluorophenylethynyl)trimethylsilane, is then deprotected to yield the final product, this compound.

The deprotection of the trimethylsilyl (B98337) (TMS) group is typically achieved under mild basic conditions, for instance, using potassium carbonate in methanol, or with a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF). researchgate.net

Table 1: Representative Reaction Conditions for Sonogashira Coupling

| Parameter | Condition |

| Aryl Halide | 1-Bromo-3,5-difluorobenzene |

| Alkyne | Trimethylsilylacetylene |

| Palladium Catalyst | PdCl₂(PPh₃)₂ or Pd(PPh₃)₄ |

| Copper(I) Co-catalyst | Copper(I) iodide (CuI) |

| Base | Triethylamine or Diisopropylamine |

| Solvent | Toluene or Tetrahydrofuran (THF) |

| Temperature | Room temperature to 60 °C |

Another, though less common, approach from a halogenated precursor is through 3,5-difluorobenzaldehyde (B1330607) via the Corey-Fuchs reaction. nrochemistry.comwikipedia.orgalfa-chemistry.com This two-step process first converts the aldehyde into a 1,1-dibromoalkene, which is then treated with a strong base to form the terminal alkyne. nrochemistry.comwikipedia.orgalfa-chemistry.com

Routes from Organosilicon Intermediates

As mentioned in the previous section, organosilicon intermediates play a crucial role in the synthesis of this compound. The key intermediate, (3,5-difluorophenylethynyl)trimethylsilane, is synthesized via the Sonogashira coupling of 1-bromo-3,5-difluorobenzene and trimethylsilylacetylene.

The trimethylsilyl group serves as a protecting group for the terminal alkyne, preventing self-coupling reactions (Glaser coupling) and allowing for purification of the intermediate. The subsequent removal of the TMS group is a straightforward process that yields the desired product in high purity.

The use of organosilicon intermediates offers several advantages:

Stability: The silyl-protected alkyne is generally more stable and easier to handle than the terminal alkyne.

Purification: The intermediate can be purified using standard techniques like column chromatography, ensuring a high-purity final product.

Versatility: The methodology is versatile and can be applied to the synthesis of a wide range of substituted ethynylbenzenes.

General Synthetic Routes for Ethynylbenzene Derivatives

The Sonogashira coupling is a cornerstone of synthetic organic chemistry for the preparation of ethynylbenzene derivatives. researchgate.netmdpi.combeilstein-journals.orgscilit.com The reaction is highly versatile, tolerating a wide range of functional groups on both the aryl halide and the alkyne coupling partners. researchgate.netmdpi.combeilstein-journals.orgscilit.com

The general applicability of the Sonogashira reaction makes it the preferred method for the laboratory-scale synthesis of this compound and its analogs. The reaction conditions can be fine-tuned to optimize the yield and purity of the desired product.

The Corey-Fuchs reaction provides a viable alternative, particularly when the corresponding aldehyde is readily available. nrochemistry.comjk-sci.comtcichemicals.com This method involves the one-carbon homologation of an aldehyde to a terminal alkyne. nrochemistry.comjk-sci.comtcichemicals.com The reaction proceeds in two steps: formation of a dibromoalkene followed by elimination to the alkyne. nrochemistry.comjk-sci.comtcichemicals.com

Industrial Production Considerations and Scalability

The transition from laboratory-scale synthesis to industrial production of this compound presents several challenges and requires careful consideration of various factors to ensure a safe, efficient, and cost-effective process.

Key considerations for the scalability of the Sonogashira coupling, the most likely industrial route, include:

Catalyst Selection and Loading: The choice of palladium catalyst and its loading are critical for process efficiency and cost. On an industrial scale, minimizing the amount of expensive palladium catalyst is a primary concern. The use of highly active catalysts or catalyst systems that can be recycled is often explored. mdpi.com

Solvent Selection: The choice of solvent is crucial for reaction performance, product isolation, and environmental impact. Solvents must be chosen to ensure good solubility of reactants and catalysts, facilitate product purification, and comply with environmental regulations.

Base Selection: The choice of base can influence reaction rate and side-product formation. On a large scale, the cost and ease of removal of the base are important factors.

Reaction Conditions: Temperature, pressure, and reaction time must be carefully controlled to ensure consistent product quality and to minimize the formation of impurities.

Safety: The Sonogashira reaction can be exothermic, and appropriate measures must be in place to manage the heat generated during the reaction, especially on a large scale. Additionally, the handling of potentially hazardous reagents and solvents requires strict safety protocols. orgsyn.org

Product Purification and Impurity Profile: The final product must meet stringent purity specifications, particularly for pharmaceutical applications. The removal of residual palladium and copper from the final product is a significant challenge in industrial-scale Sonogashira reactions. hes-so.ch

Table 2: Key Considerations for Industrial Scale-Up

| Factor | Industrial Consideration |

| Catalyst | Cost, activity, recyclability, and removal from the final product. |

| Solvent | Cost, safety, environmental impact, and ease of recovery. |

| Base | Cost, ease of removal, and impact on waste streams. |

| Safety | Exothermicity, handling of hazardous materials, and process control. |

| Purification | Efficient removal of metal catalysts and other impurities to meet specifications. |

The development of a robust and scalable process for the synthesis of this compound is essential for its continued use in various applications. Careful optimization of the reaction parameters and a thorough understanding of the process safety are paramount for successful industrial production.

Chemical Reactivity and Derivatization Studies of 1 Ethynyl 3,5 Difluorobenzene

Electrophilic Aromatic Substitution Reactions of the Difluorobenzene Moiety

Electrophilic Aromatic Substitution (SEAr) is a fundamental class of reactions for functionalizing aromatic rings. wikipedia.org The regiochemical outcome of such reactions on a substituted benzene (B151609) is dictated by the electronic properties of the existing substituents. total-synthesis.comvanderbilt.edu In 1-ethynyl-3,5-difluorobenzene, the ring is substituted with two fluorine atoms and one ethynyl (B1212043) group.

Directing Effects of Substituents:

Ethynyl Group (-C≡CH): The ethynyl group is an electron-withdrawing group, primarily due to the sp-hybridization of its carbon atoms. It deactivates the aromatic ring and is considered a meta-director. vanderbilt.edu

Predicted Regioselectivity: In this compound, the three available positions for substitution are C2, C4, and C6.

The fluorine atoms at C3 and C5 direct incoming electrophiles to their ortho positions (C2, C4, C6) and their shared para position (none available as it is C1).

The ethynyl group at C1 directs electrophiles to its meta positions (C3 and C5), but these are already occupied by fluorine.

The substitution pattern is therefore a result of the competing directing effects. The positions at C2 and C6 are ortho to the ethynyl group and ortho to a fluorine atom. The position at C4 is para to the ethynyl group and situated between two fluorine atoms. While all positions are deactivated, electrophilic attack is most likely to occur at the C4 position, which is para to the deactivating ethynyl group and ortho to two deactivating fluorine atoms. Attack at C2 or C6 would place the resulting carbocation intermediate adjacent to the electron-withdrawing ethynyl group, which is generally less favorable. Therefore, reactions like nitration or halogenation are predicted to yield the 4-substituted product predominantly.

Nucleophilic Substitution Involving Fluorine Atoms

Nucleophilic Aromatic Substitution (SNAr) is a reaction pathway for replacing a leaving group (like a halogen) on an electron-poor aromatic ring. researchgate.net The reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. nih.gov These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex.

In this compound, the ethynyl group is electron-withdrawing. It is located ortho to the fluorine atom at C5 (via the C1-C2-C3-C4-C5 path) and para to neither. It is also ortho to the fluorine at C3 (via the C1-C6-C5-C4-C3 path). The presence of the ethynyl group, therefore, activates the fluorine atoms for potential displacement by strong nucleophiles.

While specific studies on this compound are not widely documented, its reactivity can be inferred from similar systems. For instance, 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, which also features a 1,3,5-substitution pattern with electron-withdrawing groups, readily undergoes SNAr reactions. researchgate.net In this analogue, the fluorine atom is displaced by various oxygen, sulfur, and nitrogen nucleophiles. researchgate.net By analogy, this compound is expected to react with nucleophiles such as alkoxides, thiolates, and amines under suitable conditions (e.g., polar aprotic solvents and elevated temperatures) to yield 3-fluoro-5-substituted phenylacetylene (B144264) derivatives.

Alkynyl Group Transformations and Coupling Reactions

The terminal alkyne is the most reactive functional group in this compound, providing a gateway to a vast array of molecular structures through coupling and addition reactions.

The Sonogashira coupling is a powerful and widely used cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. researchgate.net The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. researchgate.netbeilstein-journals.org In this context, this compound serves as the terminal alkyne component, enabling its attachment to a wide range of organic scaffolds.

The general reaction scheme is as follows:

(Image depicting the Sonogashira coupling of this compound with an aryl halide)

(Image depicting the Sonogashira coupling of this compound with an aryl halide)This methodology is exceptionally useful for constructing conjugated systems, which are important in materials science and medicinal chemistry. nih.gov The reaction conditions are generally mild, and a broad range of functional groups are tolerated. beilstein-journals.orgresearchgate.net

Table 1: Representative Sonogashira Coupling Reactions

| Aryl Halide (R-X) | Catalyst System | Product |

|---|---|---|

| Iodobenzene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | 1-((3,5-Difluorophenyl)ethynyl)benzene |

| 4-Bromopyridine | Pd(OAc)₂, PPh₃, CuI, i-Pr₂NH | 4-((3,5-Difluorophenyl)ethynyl)pyridine |

| 1-Bromo-4-nitrobenzene | Pd₂(dba)₃, XPhos, CuI, Cs₂CO₃ | 1-((3,5-Difluorophenyl)ethynyl)-4-nitrobenzene |

| Methyl 4-iodobenzoate | Pd(PPh₃)₄, CuI, Et₃N/DMF | Methyl 4-((3,5-difluorophenyl)ethynyl)benzoate |

The terminal alkyne of this compound is an excellent substrate for cycloaddition reactions. The most prominent of these is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. The reaction is characterized by its high yield, mild reaction conditions, and tolerance of a wide variety of functional groups, making it a powerful tool for drug discovery and bioconjugation. dtu.dk

The reaction involves the coupling of this compound with an organic azide (B81097) (R-N₃) in the presence of a copper(I) catalyst.

(Image depicting the CuAAC reaction of this compound with an organic azide)

(Image depicting the CuAAC reaction of this compound with an organic azide)The resulting triazole ring is stable and can act as a rigid linker in larger molecules, often mimicking the properties of a peptide bond.

Table 2: Representative CuAAC "Click" Reactions

| Organic Azide (R-N₃) | Catalyst System | Product |

|---|---|---|

| Benzyl azide | CuSO₄·5H₂O, Sodium Ascorbate | 1-Benzyl-4-(3,5-difluorophenyl)-1H-1,2,3-triazole |

| 1-Azido-4-methylbenzene | CuI, DIPEA | 1-(4-Methylphenyl)-4-(3,5-difluorophenyl)-1H-1,2,3-triazole |

| Ethyl 2-azidoacetate | Cu(OAc)₂, Sodium Ascorbate | Ethyl 2-(4-(3,5-difluorophenyl)-1H-1,2,3-triazol-1-yl)acetate |

| (Azidomethyl)benzene | Copper nanoparticles | 1-Phenylmethyl-4-(3,5-difluorophenyl)-1H-1,2,3-triazole |

Beyond coupling and cycloaddition, the triple bond of this compound is susceptible to various addition reactions common to alkynes.

Hydrogenation: Catalytic hydrogenation can reduce the ethynyl group. Depending on the catalyst and conditions, the reaction can be stopped at the alkene stage or proceed to full saturation. Using a poisoned catalyst like Lindlar's catalyst would yield 1,3-difluoro-5-vinylbenzene. A more active catalyst, such as palladium on carbon (Pd/C) with H₂, would result in the formation of 1-ethyl-3,5-difluorobenzene. nih.gov

Hydration: In the presence of a mercury catalyst and acid (or other modern catalysts), the alkyne can undergo hydration. Following Markovnikov's rule, this would produce an enol intermediate that tautomerizes to the corresponding methyl ketone, 1-(3,5-difluorophenyl)ethan-1-one.

Halogenation: The addition of halogens like Br₂ or Cl₂ across the triple bond would lead to the di- or tetra-halogenated product, depending on the stoichiometry.

Synthesis of Advanced Molecular Architectures and Libraries

The versatile reactivity of this compound makes it an ideal scaffold for the construction of complex molecular architectures and combinatorial libraries for drug discovery. frontiersin.orgmedchemexpress.com The 3,5-difluorophenyl motif is of particular interest in medicinal chemistry as the fluorine atoms can enhance metabolic stability, binding affinity, and membrane permeability of drug candidates.

By leveraging the robust and orthogonal nature of Sonogashira couplings and CuAAC click chemistry, chemists can rapidly generate large libraries of compounds. dtu.dk A common strategy involves using this compound as a central building block, which is then reacted with a diverse set of aryl halides (via Sonogashira) or organic azides (via CuAAC). This approach allows for the systematic exploration of the chemical space around the difluorophenyl core, accelerating the identification of new bioactive molecules. frontiersin.org This strategy has been successfully employed to generate libraries of potential enzyme inhibitors, receptor agonists/antagonists, and other therapeutic agents. The ability to easily introduce the this compound unit into larger molecules makes it a powerful tool in modern medicinal and materials chemistry.

Spectroscopic and Structural Characterization of 1 Ethynyl 3,5 Difluorobenzene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For fluorinated compounds like 1-Ethynyl-3,5-difluorobenzene, multinuclear NMR studies, including ¹H, ¹³C, and ¹⁹F NMR, are particularly informative due to the presence of the magnetically active ¹⁹F nucleus, which provides additional structural detail through C-F and H-F coupling constants.

¹H NMR Analysis of the Derivative: In the ¹H NMR spectrum (400 MHz, CDCl₃) of the triazole derivative, the protons on the 3,5-difluorophenyl ring exhibit characteristic signals. A triplet of triplets (tt) is observed at δ 6.74 ppm, corresponding to the proton at the C4 position of the benzene (B151609) ring. This multiplicity arises from coupling to the two meta-fluorine atoms and two ortho-protons. The protons at the C2 and C6 positions appear as a multiplet in the range of δ 7.32-7.35 ppm. nih.gov

¹³C NMR Analysis of the Derivative: The proton-decoupled ¹³C NMR spectrum provides information on the carbon framework. For fluorinated benzenes, the spectra can be complex due to C-F coupling. The signals for the carbon atoms in the difluorophenyl group of the derivative are observed in the aromatic region of the spectrum, typically between 100 and 170 ppm. The carbons directly bonded to fluorine (C3 and C5) show a large one-bond coupling constant (¹JCF), appearing as a doublet. The other carbons in the ring (C1, C2, C4, C6) will show smaller two-, three-, and four-bond couplings (²JCF, ³JCF, ⁴JCF), resulting in triplets or doublet of doublets, which aids in their definitive assignment. nih.govrsc.org

Interactive Data Table: NMR Data for 4-(3,5-difluorophenyl)-1-((2,2-dimethyl-1,3-dioxolan-4-yl)methyl)-1H-1,2,3-triazole nih.gov

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) | Assignment |

| ¹H | 6.74 | tt, J₁ = 9.0 Hz, J₂ = 2.3 Hz | H-4' (on difluorophenyl ring) |

| ¹H | 7.32-7.35 | m | H-2', H-6' (on difluorophenyl ring) |

| ¹H | 7.91 | s | H-5 (on triazole ring) |

| ¹³C | 104.1 (inferred) | t (triplet) | C-4' (on difluorophenyl ring) |

| ¹³C | 111.5 (inferred) | d (doublet) | C-2', C-6' (on difluorophenyl ring) |

| ¹³C | 132.8 (inferred) | t (triplet) | C-1' (on difluorophenyl ring) |

| ¹³C | 163.2 (inferred) | dd (doublet of doublets) | C-3', C-5' (on difluorophenyl ring) |

Note: ¹³C assignments are inferred based on typical chemical shifts and coupling patterns for similar structures.

Mass Spectrometry (MS) Characterization

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₈H₄F₂), the exact molecular weight is 138.11 g/mol . sigmaaldrich.com

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 138. This peak is expected to be prominent, confirming the molecular weight of the compound. The fragmentation pattern can be predicted by considering the stability of the aromatic ring and the nature of the substituents. The fragmentation of phenylacetylene (B144264), a related compound, primarily involves the loss of a hydrogen atom to form a stable cation at m/z 101. researchgate.net A similar initial fragmentation for this compound would be the loss of the acetylenic hydrogen, leading to a fragment ion at m/z 137.

Further fragmentation could involve the loss of acetylene (B1199291) (C₂H₂), which would result in an ion corresponding to the difluorophenyl cation at m/z 95. Subsequent fragmentation might include the sequential loss of fluorine atoms or cleavage of the aromatic ring, though these processes would require higher energy and result in less abundant ions.

Interactive Data Table: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Ion Structure | Description |

| 138 | [C₈H₄F₂]⁺ | Molecular Ion (M⁺) |

| 137 | [C₈H₃F₂]⁺ | Loss of acetylenic hydrogen ([M-H]⁺) |

| 112 | [C₆H₃F₂]⁺ | Loss of acetylene ([M-C₂H]⁺) - less common |

| 95 | [C₆H₄F]⁺ | Loss of C₂H and F - hypothetical |

Infrared (IR) Spectroscopic Investigations

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the alkyne and the substituted aromatic ring.

Key expected vibrational modes include:

≡C-H Stretch: A sharp, strong band around 3300 cm⁻¹ is characteristic of the terminal alkyne C-H bond.

C≡C Stretch: A weaker absorption band is expected in the range of 2100-2140 cm⁻¹ for the carbon-carbon triple bond.

C-F Stretch: Strong absorption bands in the region of 1100-1350 cm⁻¹ are characteristic of the C-F bonds on the aromatic ring.

Aromatic C-H Stretch: Bands above 3000 cm⁻¹ are typical for aromatic C-H stretching.

Aromatic C=C Stretch: Absorptions in the 1450-1600 cm⁻¹ region correspond to the carbon-carbon double bonds within the benzene ring.

C-H Bending (Out-of-Plane): The substitution pattern on the benzene ring (1,3,5-trisubstituted) will give rise to characteristic out-of-plane C-H bending vibrations, typically between 680-900 cm⁻¹.

Detailed IR data from the triazole derivative 4-(3,5-difluorophenyl)-1-((2,2-dimethyl-1,3-dioxolan-4-yl)methyl)-1H-1,2,3-triazole shows prominent peaks that can be attributed to the difluorophenyl group. nih.gov

Interactive Data Table: Selected IR Peaks for the Derivative of this compound nih.gov

| Wavenumber (cm⁻¹) | Vibration Type / Functional Group |

| 3081 | Aromatic C-H Stretch |

| 1626, 1594 | Aromatic C=C Stretch |

| 1470 | Aromatic Ring Vibration |

| 1373 | C-H Bending |

| 1150, 1117 | C-F Stretch |

| 984, 858, 680 | Aromatic C-H Out-of-Plane Bending |

X-ray Crystallography and Molecular Packing Studies of Related Derivatives

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and intermolecular interactions. While this compound is a liquid at room temperature, crystallographic studies of its solid derivatives are invaluable for understanding how these molecules pack in the solid state.

Techniques for Analyzing Molecular Structure Diversity in Ethynylbenzene Derivatives

Beyond standard spectroscopic techniques, several advanced methods are utilized to probe the structural diversity of ethynylbenzene derivatives, both as individual molecules and in organized assemblies.

Gas-Phase Electron Diffraction (GED): This technique is a powerful tool for determining the precise molecular structure of molecules in the gas phase, free from intermolecular forces present in crystals. GED studies on ethynylbenzene and its derivatives have provided accurate measurements of bond lengths and angles. These studies have shown that the ethynyl (B1212043) group can cause slight distortions in the benzene ring geometry. Comparing gas-phase structures with those from X-ray crystallography allows for an assessment of the effects of crystal packing forces on molecular conformation.

Scanning Tunneling Microscopy (STM): STM is a surface-sensitive technique that can visualize molecules adsorbed on a conductive surface with atomic resolution. It is particularly useful for studying the self-assembly of ethynylbenzene derivatives into two-dimensional (2D) structures at the solid-liquid or solid-vacuum interface. STM studies have revealed how substituents on the phenyl ring and the nature of the solvent influence the formation of ordered monolayers, such as porous networks or densely packed arrangements. This technique provides direct insight into the intermolecular forces, like van der Waals interactions and hydrogen bonding, that govern the 2D crystallization and molecular recognition processes on surfaces.

Theoretical and Computational Investigations of 1 Ethynyl 3,5 Difluorobenzene

Computational chemistry provides powerful tools to predict and understand the behavior of molecules at an electronic level. For 1-ethynyl-3,5-difluorobenzene, theoretical studies offer deep insights into its intrinsic properties, potential reactivity, and interactions with other chemical species. These investigations are crucial for designing new materials and understanding complex chemical processes.

Applications in Advanced Materials Science and Engineering

Development of Functional Polymers and High-Performance Materials

The incorporation of 1-Ethynyl-3,5-difluorobenzene into polymer structures can significantly enhance their physical and chemical properties, leading to the creation of high-performance materials suitable for demanding applications.

Research has demonstrated that this compound is utilized in the synthesis of polymers with improved thermal and chemical stability. The presence of the difluorobenzene ring contributes to the rigidity and robustness of the polymer backbone.

Table 1: Properties of a Sulfonated Poly(arylene ether) Copolymer Containing this compound

| Property | Description |

|---|---|

| Thermal Stability | The incorporation of the difluorinated aromatic ring enhances the thermal resistance of the polymer. |

| Mechanical Stability | The rigid structure contributes to improved mechanical strength and durability. |

| Chemical Stability | The fluorinated nature of the monomer unit provides resistance to chemical degradation. |

| Crosslinkability | The ethynyl (B1212043) group allows for crosslinking, further enhancing the material's stability. |

This compound is a valuable monomer for the synthesis of conjugated polymers. These polymers possess alternating single and multiple bonds, which leads to delocalized π-electron systems and unique electronic and optical properties. The primary method for incorporating this compound into conjugated polymers is through Sonogashira cross-coupling reactions. mdpi.com

In this type of reaction, the terminal alkyne of this compound couples with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst. This reaction is highly efficient for forming carbon-carbon bonds and is a cornerstone in the synthesis of conjugated polymers. The resulting polymers, often referred to as poly(arylene ethynylene)s, can exhibit properties such as fluorescence and conductivity, making them suitable for various electronic applications. The inclusion of fluorine atoms from the this compound monomer can further tune the electronic properties and improve the stability of the final polymer. mdpi.com

Table 2: Role of this compound in Conjugated Polymer Synthesis

| Feature | Role in Polymer Synthesis |

|---|---|

| Ethynyl Group | Acts as a reactive site for Sonogashira cross-coupling polymerization. |

| Difluorobenzene Ring | Modifies the electronic properties and enhances the stability of the resulting polymer. |

| Monomer Functionality | Serves as a rigid building block to create a conjugated polymer backbone. |

Organic Electronics and Optoelectronics

The electronic properties of materials derived from this compound make them promising candidates for applications in organic electronics and optoelectronics.

The ethynyl group in this compound is an electron-withdrawing group, which can influence the ion-pi interactions of the molecule. nih.gov This property is of interest in the development of materials for tunable optical devices. Liquid crystals containing tolane moieties (diphenylacetylene), which can be synthesized from ethynylbenzene derivatives, are used in optical systems such as liquid crystal on silicon (LCoS) spatial light modulators (SLMs) that can function as programmable waveplates. nih.gov The ability to control the refractive index of these materials through an applied electric field allows for the tuning of their optical properties. The incorporation of fluorinated ethynylbenzene derivatives can enhance the birefringence and other key optical parameters of these liquid crystalline materials. nih.gov

Liquid Crystalline Materials Development

This compound and its precursors are important in the synthesis of liquid crystalline materials. Specifically, its precursor, 1-bromo-3,5-difluorobenzene (B42898), is used as a starting material for the synthesis of tolane-based liquid crystals. Tolanes are a class of liquid crystals known for their high birefringence and stability, making them suitable for various display and photonic applications.

The synthesis of these liquid crystals often involves a Sonogashira coupling reaction, where an ethynyl-containing compound is coupled with an aryl halide. The difluorophenyl ethynyl unit derived from this compound can be a key structural element in the design of liquid crystals with specific properties. The presence of fluorine atoms can influence the mesophase behavior, dielectric anisotropy, and other physical properties of the liquid crystal. Research in this area focuses on creating new liquid crystalline materials with tailored properties for advanced display technologies.

Design of Nematogenic Systems and Birefringent Mixtures

This compound serves as a crucial precursor in the design of nematogenic systems, which are materials that exhibit a nematic liquid crystal phase. The nematic phase is characterized by molecules that have long-range orientational order but no long-range positional order, a property essential for many electro-optical applications. The rigid, rod-like structure imparted by the difluorophenyl ethynyl unit is conducive to the formation of this mesophase.

In the synthesis of advanced liquid crystals, such as deuterated phenyl tolanes, this compound is a key intermediate. The presence of the difluorinated phenyl ring connected to an ethynyl bridge within the final liquid crystal molecule contributes to high birefringence. mdpi.com Birefringence (Δn) is the difference between the extraordinary and ordinary refractive indices of a material and is a critical parameter for applications in displays, spatial light modulators, and other photonic devices. nih.gov The ethynyl bridge, in particular, enhances the conjugation of π-electrons, which is a key factor in achieving high birefringence. mdpi.com For instance, liquid crystal molecules containing rigid phenyl tolane mesogens are known to exhibit high birefringence values, with a Δn of 0.39 at a wavelength of 550 nm observed in one such example. nih.gov

The strategic placement of fluorine atoms on the benzene (B151609) ring also plays a significant role. Lateral fluorine substitution can decrease melting points and enhance the nematic range of the resulting liquid crystal, while also limiting the formation of undesirable smectic phases. mdpi.com This allows for the engineering of liquid crystal mixtures with broad nematic temperature ranges and optimized performance characteristics.

Table 1: Contribution of Molecular Fragments to Birefringence

| Molecular Fragment | Approximate Contribution to Birefringence (Δn) |

|---|---|

| Benzene Ring | ~0.09 |

| Ethynyl Bridge (–C≡C–) | ~0.07 |

Data sourced from literature on high birefringence liquid crystals. mdpi.com

Impact on Mesomorphic and Optical Properties (e.g., Infrared Absorption Reduction)

The incorporation of the this compound moiety has a pronounced impact on the mesomorphic and optical properties of the final materials. The introduction of fluorine atoms is a well-established strategy for modifying these properties. Fluorination can lead to a reduction in the melting point and the suppression of smectic phases, thereby broadening the operational temperature range of the nematic phase.

A significant advantage of using fluorinated compounds like this compound in the synthesis of liquid crystals is the potential to reduce infrared (IR) absorption. nih.gov In many optical and electro-optical applications operating in the infrared spectrum, absorption by the liquid crystal material can be a major limitation, leading to signal loss and thermal damage. Molecular vibrations, particularly of C-H bonds, are a primary source of absorption in the mid-wave infrared (MWIR) region (3-5 μm). researchgate.net

By strategically replacing hydrogen atoms with heavier atoms like fluorine, the vibrational frequencies of the chemical bonds can be shifted to longer wavelengths, outside of the desired operational window. researchgate.net This approach has been successfully employed to create liquid crystals with significantly reduced absorption in the MWIR range. nih.gov For instance, the substitution of hydrogen with fluorine in the molecular core is a key strategy in designing next-generation self-assembling materials for infrared applications. nih.gov While it is not possible to completely eliminate absorption bands while maintaining the mesomorphic properties, this molecular design approach can create "windows" of high transparency in the infrared spectrum. nih.gov

Table 2: Common Molecular Vibration Bands in the Mid-Wave Infrared (MWIR) Region

| Bond Type | Approximate Absorption Wavelength (μm) |

|---|---|

| C-H, C-H₂, C-H₃ | ~3.4 |

| C≡N | ~4.48 |

| C≡C | ~4.5 |

| N=C=S | 4.5 - 5.2 |

Data highlights common absorption regions that materials design seeks to avoid for IR applications. nih.govresearchgate.net

Fluorescent Probes and Dyes for Imaging Applications

Currently, there is no publicly available research or data to suggest that this compound is utilized in the development of fluorescent probes or dyes for imaging applications.

Applications in Pharmaceutical, Agrochemical, and Biological Sciences

Design and Synthesis of Novel Drug Candidates

As a key intermediate, this compound serves as a foundational scaffold for constructing a wide array of potential therapeutic agents. Its utility spans the creation of modulators for biological pathways, the synthesis of novel fluorinated bioactive molecules, and the generation of extensive compound libraries for screening.

Modulators of Specific Biological Pathways

The structural framework of 1-ethynyl-3,5-difluorobenzene is instrumental in the design of molecules engineered to interact with specific biological targets. The rigid ethynyl (B1212043) group can act as a linker or a pharmacophore that orients other functional groups for optimal binding with enzymes or receptors. The difluorophenyl moiety can engage in specific interactions, such as hydrogen bonding or dipole interactions, within a protein's active site, thereby modulating its activity. This targeted approach is crucial for developing drugs with higher efficacy and selectivity, minimizing off-target effects.

Exploration of Bioactive Fluorinated Compounds

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance pharmacological properties. Fluorine atoms can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity. mdpi.com The presence of two fluorine atoms on the this compound ring provides a head start in the synthesis of such bioactive fluorinated compounds. researchgate.net Researchers utilize this building block to systematically explore how fluorination patterns influence the biological activity of a lead compound, leading to the discovery of drugs with improved pharmacokinetic profiles. researchgate.netresearchgate.net

Development of Compound Libraries for Drug Discovery and Screening

Modern drug discovery heavily relies on the high-throughput screening of large collections of diverse molecules, known as compound libraries. helsinki.fifrontiersin.org this compound is an ideal starting material for generating these libraries. The terminal alkyne is readily functionalized through a variety of powerful chemical reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," allowing for the rapid and efficient assembly of a vast number of different structures from a common core. researchgate.netdtu.dk This modular approach enables the creation of focused libraries tailored to specific drug targets, accelerating the identification of promising new drug candidates. nih.gov

Bioconjugation and Chemical Biology

The field of chemical biology seeks to study and manipulate biological systems using chemical tools. The unique reactivity of the ethynyl group in this compound makes it an excellent tool for these applications, particularly in bioconjugation and the synthesis of nucleic acid analogs.

Utilization in Click Chemistry for Bioconjugation

Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule like a protein or nucleic acid. "Click chemistry" refers to reactions that are rapid, specific, and high-yielding, making them perfect for this purpose. researchgate.netsemanticscholar.org The ethynyl group of this compound is a key component in the most famous click reaction: the azide-alkyne cycloaddition. nih.govnih.govmdpi.com By attaching this compound to a molecule of interest, that molecule can then be "clicked" onto a biomolecule that has been tagged with an azide (B81097) group. This creates a stable, covalent link and is widely used for attaching probes, dyes, or drugs to specific biological targets for imaging or therapeutic purposes. nih.gov

Agrochemical Development

While specific, publicly available research detailing the synthesis of a commercialized agrochemical using this compound is limited, its role as a building block is conceptually significant. Fluorinated compounds are of high interest in agrochemical research due to the unique properties conferred by fluorine, such as increased lipophilicity and metabolic stability, which can lead to enhanced potency and a more favorable environmental profile. The ethynyl group provides a reactive handle for further chemical modifications, allowing for the construction of a diverse range of molecular architectures for screening as potential herbicides, fungicides, or insecticides.

Structure Property Relationships and Molecular Design Principles

Influence of Fluorine Substitution on Molecular Properties and Reactivity

Electronic Effects : As the most electronegative element, fluorine acts as a strong electron-withdrawing group via the inductive effect. In 1-ethynyl-3,5-difluorobenzene, the two fluorine atoms decrease the electron density of the aromatic ring. This electronic modification influences the reactivity of the benzene (B151609) ring and the acidity of the terminal alkyne's proton. Studies on similar fluorinated systems have shown that fluorine substitution can lead to a redshift in absorption spectra and a reduced band gap, which are crucial factors in the design of organic optoelectronic materials. rsc.org

Stability and Solubility : The C-F bond is the strongest single bond in organic chemistry, which contributes to the enhanced thermal and chemical stability of molecules incorporating this moiety. chemimpex.combeilstein-journals.org This stability is highly advantageous in the development of robust polymers and advanced materials. chemimpex.com Furthermore, the introduction of fluorine can alter physical properties such as solubility in organic solvents, a feature that is particularly useful in the synthesis of pharmaceuticals and specialty chemicals. chemimpex.com

Intermolecular Interactions : Fluorine substitution can influence non-covalent interactions. While the C-F bond is highly polarized, fluorine is a poor hydrogen bond acceptor. However, the modification of the ring's electron density can affect π-π stacking interactions, a key factor in the organization of molecules in liquid crystals and other ordered materials. beilstein-journals.org

Role of the Ethynyl (B1212043) Moiety in Molecular Architecture and Functionalization Potential

The ethynyl group (–C≡CH) is a highly versatile functional handle that provides both structural definition and a wide range of reactive possibilities. fluoromart.com Its linear geometry and reactivity are fundamental to its role in molecular engineering.

Reactive Handle for Synthesis : The terminal alkyne is a key participant in numerous carbon-carbon bond-forming reactions. It is widely used in Sonogashira coupling and other cross-coupling reactions, allowing for the extension of the molecular framework. atomfair.com Perhaps most notably, the ethynyl group is a cornerstone of copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry." atomfair.com This reaction's efficiency and specificity make this compound a valuable building block for constructing complex architectures and for bioconjugation.

Structural Influence : The rigid, linear nature of the ethynyl group imparts a defined geometry to the molecules it connects. This characteristic is exploited in the construction of rigid-rod polymers, molecular wires, and other nanostructures where precise control over shape and length is essential. In crystal engineering, the ethynyl group plays a versatile role in directing molecular aggregation. It can act as a hydrogen-bond donor through its acidic proton and as a hydrogen-bond acceptor via the π-density of the triple bond, influencing the crystal packing of molecules. researchgate.net

Protection and Deprotection : In multi-step syntheses, the terminal alkyne can be temporarily protected to prevent unwanted side reactions. Groups like triisopropylsilyl (TIPS) are used to shield the ethynyl moiety during other chemical transformations and can be selectively removed later in the synthetic sequence. acs.org

Rational Design for Tailored Material and Biological Activities

The combination of the stable, electron-deficient difluorophenyl core and the synthetically versatile ethynyl linker allows chemists to rationally design molecules with specific, predictable properties for a range of applications. chemimpex.com

Materials Science : In materials science, this compound serves as a monomer or key intermediate for creating advanced polymers. chemimpex.com The incorporation of the difluorinated aromatic unit can lead to polymers with enhanced thermal stability, chemical resistance, and specific electronic properties suitable for coatings and organic electronics. chemimpex.com Research into fluorinated poly(diphenylacetylene)s has demonstrated that the inclusion of fluorine atoms can significantly enhance gas permeability, making such materials promising for gas-separation membranes. researchgate.netresearchgate.net The rigid structure imparted by the ethynyl group is also beneficial in the design of liquid crystal materials, where molecular shape and polarity are critical for function. lightpublishing.cn

Pharmaceutical and Agrochemical Development : In medicinal chemistry, this compound is a valuable building block for introducing the 3,5-difluorophenylacetylene moiety into potential drug candidates. chemimpex.com The fluorine atoms can improve metabolic stability by blocking sites of oxidation and can modulate a drug's lipophilicity and binding affinity to its biological target. The ethynyl group can be used to link the fluorinated ring to other parts of a molecule or can itself interact with the target protein. This strategic incorporation allows for the fine-tuning of a compound's pharmacokinetic and pharmacodynamic profile. chemimpex.com Similarly, in agrochemical research, it is used to construct more complex molecules with desired biological activities. chemimpex.com

Q & A

Q. What are the optimized synthetic routes for 1-Ethynyl-3,5-difluorobenzene, and how can reaction yields be improved?

this compound is typically synthesized via Sonogashira coupling or alkyne functionalization of halogenated precursors. A reported method involves reacting 1-bromo-3,5-difluorobenzene with trimethylsilylacetylene under palladium catalysis, followed by deprotection . Challenges include moderate yields due to steric hindrance from fluorine substituents. Optimization strategies include:

- Catalyst selection : Use of Pd(PPh₃)₂Cl₂ with CuI as a co-catalyst to enhance coupling efficiency.

- Solvent effects : Polar aprotic solvents (e.g., DMF or THF) improve solubility of fluorinated intermediates.

- Temperature control : Reactions performed at 60–80°C minimize side reactions.

Table 1 : Representative Synthesis Conditions

| Reactant | Catalyst System | Solvent | Yield | Purity | Reference |

|---|---|---|---|---|---|

| 1-Bromo-3,5-difluorobenzene | Pd(PPh₃)₂Cl₂, CuI | THF | 58% | 95% |

Q. How can NMR and HRMS data validate the structural integrity of this compound?

Structural confirmation relies on 1H NMR , 13C NMR , and HRMS analyses:

- 1H NMR : The ethynyl proton appears as a singlet at δ ~2.5–3.0 ppm, while aromatic protons (meta to fluorine) show splitting patterns due to F–H coupling (e.g., δ 6.8–7.2 ppm, doublet of doublets) .

- 13C NMR : The sp-hybridized ethynyl carbon resonates at δ 70–80 ppm; fluorine-induced deshielding shifts aromatic carbons to δ 110–125 ppm .

- HRMS : Calculated [M+H]+ for C₈H₅F₂: 153.0321; observed deviations >2 ppm indicate impurities .

Advanced Research Questions

Q. What strategies enable efficient incorporation of this compound into complex organic frameworks?

The ethynyl group facilitates click chemistry (e.g., Huisgen cycloaddition) and palladium-catalyzed cross-couplings (e.g., Sonogashira, Suzuki-Miyaura). Key considerations:

- Fluorine-directed regioselectivity : Fluorine substituents enhance electrophilic aromatic substitution at the para position, enabling selective functionalization .

- Protection-deprotection : Use of TMS- or THP-protected alkynes to prevent side reactions during multi-step syntheses .

Example Application : Synthesis of 3-(3,5-difluorophenyl)chroman-4-one (aromatase inhibitor):

- React this compound with salicylaldehyde under basic conditions.

- Purify via column chromatography (10% EtOAc/Hex), achieving 35.8% yield and 96.8% purity .

Q. How do fluorine substituents influence the electronic and steric properties of this compound in catalysis?

Fluorine atoms exert electron-withdrawing effects , lowering the electron density of the aromatic ring and enhancing:

- Reactivity in cross-couplings : Increased electrophilicity accelerates oxidative addition in Pd-catalyzed reactions.

- Thermal stability : Fluorine’s strong C–F bond stabilizes intermediates under high-temperature conditions (e.g., 140°C in Heck reactions) .

Contradiction Note : While fluorine generally enhances stability, steric bulk from ortho-fluorine can reduce coupling efficiency. This requires balancing electronic and steric effects in catalyst design .

Q. What role does this compound play in medicinal chemistry, particularly in enzyme inhibition?

The compound serves as a scaffold for protease inhibitors due to:

- Bioisosteric replacement : The ethynyl group mimics carbonyl or vinyl functionalities in natural substrates.

- Fluorine-enhanced binding : Fluorine’s electronegativity strengthens hydrogen bonds with active-site residues (e.g., in HIV-1 protease) .

Case Study : Anti-HIV-1 resveratrol derivatives synthesized using this compound show IC₅₀ values <1 μM, attributed to fluorine’s hydrophobic interactions and improved pharmacokinetics .

Q. How can computational methods predict synthetic pathways for this compound derivatives?

AI-driven retrosynthesis tools (e.g., leveraging the PISTACHIO database) propose routes by analyzing bond dissociation energies and reaction feasibility. For example:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.